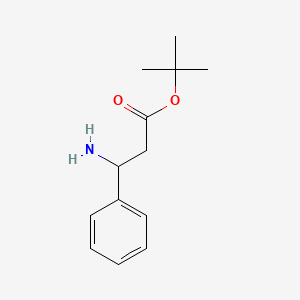

Tert-butyl 3-amino-3-phenylpropanoate

Description

Significance of Beta-Amino Esters as Chiral Synthons

Beta-amino esters are crucial intermediates in organic synthesis, primarily due to their presence in a wide array of natural products and pharmaceuticals. These compounds are characterized by an amino group attached to the β-carbon relative to a carbonyl group. This structural motif is a key component of many biologically active molecules, including peptides, alkaloids, and antibiotics.

The utility of β-amino esters as chiral synthons lies in their ability to introduce a specific stereochemistry into a target molecule. nih.gov The presence of a chiral center at the β-position allows for the construction of enantiomerically pure compounds, which is often critical for their desired biological activity. mdpi.com The development of efficient and stereoselective methods for the synthesis of β-amino esters has therefore been a major focus of research in organic chemistry. organic-chemistry.orgorganic-chemistry.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Historical Context of 3-Amino-3-phenylpropanoate Derivatives in Asymmetric Synthesis

The synthesis of 3-amino-3-phenylpropanoate derivatives has a rich history rooted in the broader field of asymmetric synthesis. Early methods for preparing these compounds often relied on classical resolution techniques, which involve the separation of a racemic mixture into its constituent enantiomers. While effective, these methods can be inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.

The advent of modern asymmetric synthesis has led to the development of more sophisticated and efficient methods for preparing enantiomerically pure 3-amino-3-phenylpropanoate derivatives. These methods include the use of chiral auxiliaries, which are temporary functional groups that direct the stereochemical course of a reaction, and asymmetric catalysis, which employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org These advancements have made it possible to synthesize a wide range of 3-amino-3-phenylpropanoate derivatives with high levels of stereocontrol, opening up new avenues for the synthesis of complex chiral molecules. mdpi.com

Overview of Research Directions Pertaining to Tert-butyl 3-amino-3-phenylpropanoate

Current research on this compound is focused on expanding its utility as a chiral building block in organic synthesis. One major area of investigation is the development of new and improved methods for its synthesis. This includes the exploration of novel catalytic systems and the optimization of existing synthetic routes to improve efficiency and reduce environmental impact. google.com

Another key research direction is the application of this compound in the synthesis of biologically active molecules. For example, it has been used as a precursor for the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor ligands. nih.gov Researchers are also exploring its use in the development of new materials and polymers with unique properties.

The table below provides a summary of key research findings related to the synthesis and application of this compound and related derivatives.

| Research Focus | Key Findings |

| Synthesis | Development of one-pot synthesis methods to improve efficiency and reduce waste. google.com |

| Use of enzymatic catalysis for the enantioselective synthesis of β-amino acid esters. nih.govmdpi.com | |

| Exploration of chiral auxiliaries for stereocontrolled synthesis. researchgate.net | |

| Applications | Precursor for the synthesis of mu opioid receptor ligands. nih.gov |

| Building block for the creation of complex chiral molecules. acs.org | |

| Component in the development of novel pharmaceutical agents. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCBAISLMKLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149193-92-0 | |

| Record name | tert-butyl 3-amino-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 3 Amino 3 Phenylpropanoate

Stereoselective Synthesis of Tert-butyl 3-amino-3-phenylpropanoate

The synthesis of enantiomerically pure β-amino acids and their esters, such as this compound, is a fundamental challenge in organic chemistry. Stereoselective strategies are employed to control the three-dimensional arrangement of atoms, yielding a specific stereoisomer. These methods can be broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and enantioselective reductions. Each approach aims to efficiently generate the desired enantiomer in high purity, which is essential for its application in the synthesis of complex, biologically active molecules.

Asymmetric Catalysis Approaches

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach for creating stereogenic centers.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. These catalysts often operate through mechanisms involving hydrogen bonding, which mimics enzymatic processes. Bifunctional catalysts, such as those derived from cinchona alkaloids, are particularly effective. For instance, a cinchonidine-derived thiourea organocatalyst has been successfully used in the Friedel-Crafts aminoalkylation of 4-hydroxy carbazole with isatin-derived ketimines. researchgate.net This reaction proceeds with minimal catalyst loading (0.5 mol%) under ambient conditions to produce 3-amino oxindole derivatives in excellent yields and with outstanding enantioselectivities. researchgate.net

Another important class of organocatalysts are chiral Brønsted acids, such as binaphthol-derived phosphoric acids. princeton.edu These have been shown to effectively catalyze reductive amination reactions by activating imines through hydrogen bonding, facilitating hydride transfer from a Hantzsch ester, an analogue of the biological reducing agent NADH. princeton.edu

Table 1: Organocatalytic Friedel-Crafts Aminoalkylation of Isatin Ketimines

| Entry | Substrate (Isatin Ketimine) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | N-Benzyl | 95 | 98 |

| 2 | N-Propyl | 94 | 99 |

| 3 | N-Allyl | 93 | 99 |

| 4 | N-tert butyl acetate | 92 | 97 |

Data sourced from studies on related 3-amino oxindole structures. researchgate.net

Biocatalysis employs enzymes to perform highly selective chemical transformations. For the synthesis of chiral amines, transaminases (TAs) are particularly powerful biocatalysts. They can synthesize chiral amines from prochiral ketones with high stereoselectivity. mdpi.com However, the thermodynamic equilibrium of these reactions is often unfavorable. mdpi.com A successful strategy to overcome this limitation is the in situ removal of the reaction by-product. For example, when L-alanine is used as the amine donor, the pyruvate by-product can be removed by coupling the reaction with a pyruvate decarboxylase (PDC), which converts it to acetaldehyde and CO2, thereby driving the reaction to completion. mdpi.com This multi-enzymatic cascade system has been shown to dramatically enhance product yield and selectivity. mdpi.com

Amine dehydrogenases (AmDHs) represent another class of enzymes used for biocatalytic reductive amination, offering a complementary approach to transaminases for accessing chiral amines. frontiersin.org Lipase-catalyzed kinetic resolution is another common biocatalytic method, where an enzyme selectively acylates one enantiomer in a racemic mixture of amino esters, allowing the two enantiomers to be separated based on their different chemical properties.

Table 2: Comparison of Single Enzyme vs. Multi-Enzymatic Cascade for Chiral Amine Synthesis

| Biocatalytic System | Amine Donor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Transaminase (CviTA) only | L-Alanine (20-fold excess) | <10 | - |

| CviTA + Pyruvate Decarboxylase | L-Alanine (20-fold excess) | >60 | 92.0 (S) |

| Transaminase (VflTA) only | L-Alanine (20-fold excess) | <10 | - |

| VflTA + Pyruvate Decarboxylase | L-Alanine (20-fold excess) | >60 | 89.3 (S) |

Data sourced from the asymmetric synthesis of 3-amino-1-phenylbutane. mdpi.com

Transition metal catalysis utilizes complexes of metals such as copper, rhodium, palladium, or silver coordinated to chiral ligands to achieve asymmetric induction. While direct catalytic routes to this compound are specific, analogous transformations highlight the power of this approach. For example, the direct asymmetric alkynylation of α-imino esters can be achieved using a chiral Cu(I) complex. nih.gov This method allows for the introduction of an alkynyl group to form β,γ-alkynyl α-amino acid derivatives in good yields and with high enantioselectivity. nih.gov The versatility of the alkyne functional group makes this a powerful strategy for constructing a wide array of optically active unnatural α-amino acid derivatives. nih.gov

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

This strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the starting material. The auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

A prominent example is the use of (−)-phenylmenthol as a chiral auxiliary on a diazoacetate. This chiral ester can participate in a three-component Mannich-type reaction with a borane and an acyl imine under catalyst-free conditions. nih.gov This process affords the corresponding β-amino carbonyl compound with very high diastereoselectivity. nih.gov Another well-established method involves the use of chiral N-tert-butylsulfinyl imines. uni-koeln.de The addition of titanium ester enolates to these chiral imines proceeds with high diastereoselectivity to form N-sulfinyl protected β-amino esters. The sulfinyl group can then be easily cleaved under acidic conditions to furnish the final chiral β-amino ester. uni-koeln.de

Table 3: Diastereoselective Mannich Reaction Using a Chiral Auxiliary

| Diazo Compound | Borane | Imine | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|---|

| Phenylmenthyl diazoacetate | Triphenylborane | Phenyl methyl carbamate (B1207046) imine | (−)-Phenylmenthol | >98:2 | 85 |

Data sourced from the synthesis of a related β-(protected amino) carbonyl compound. nih.gov

Enantioselective Reductive Amination Routes

Enantioselective reductive amination is a powerful and widely used transformation for preparing chiral amines. princeton.edu This reaction combines a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral catalyst to directly form a stereogenic carbon-nitrogen bond.

Organocatalytic reductive amination often mimics biological systems. princeton.edu For instance, chiral phosphoric acid catalysts can activate an in situ-formed iminium ion through hydrogen bonding, making it susceptible to stereoselective hydride delivery from a Hantzsch ester. princeton.edu This biomimetic approach allows for the asymmetric coupling of ketones and amines in a mild and operationally simple manner. princeton.edu

Biocatalytic reductive amination is performed by enzymes such as transaminases and amine dehydrogenases, which convert prochiral ketones to chiral amines with high enantiomeric excess, as detailed in section 2.1.1.2. mdpi.comfrontiersin.org

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce chirality into the target molecule. While direct chiral pool synthesis of this compound is not extensively documented, the principles can be applied through the use of chiral auxiliaries derived from the chiral pool. These auxiliaries guide the stereochemical outcome of key bond-forming reactions.

One common strategy involves the diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester functionalized with a chiral auxiliary. For instance, amides derived from (S,S)-(+)-pseudoephedrine can be used to prepare chiral nonracemic β-amino esters with good yields and enantioselectivities. nih.gov Similarly, enantiopure hexahydrobenzoxazolidinones have been employed as chiral auxiliaries in the asymmetric synthesis of β²-amino acids. researchgate.net The general approach involves the acylation of the chiral auxiliary, followed by a diastereoselective alkylation or addition reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched β-amino acid derivative.

Table 1: Chiral Auxiliaries in Asymmetric β-Amino Ester Synthesis

| Chiral Auxiliary | Key Reaction Step | Stereoselectivity | Reference |

| (S,S)-(+)-Pseudoephedrine | Diastereoselective conjugate addition | Good enantioselectivities | nih.gov |

| (4R,5R)-Hexahydrobenzoxazolidinone | Diastereoselective alkylation | High diastereoselectivity | researchgate.net |

Non-Stereoselective Synthetic Routes to this compound

Non-stereoselective methods provide racemic mixtures of the target compound, which can be suitable for applications where stereochemistry is not critical or can be resolved in a subsequent step.

Conventional Amino Acid Derivatization

A plausible, though less direct, non-stereoselective route involves the derivatization of a readily available amino acid such as phenylalanine. This would conceptually involve a multi-step process, potentially including a key rearrangement step to transform the α-amino acid into a β-amino acid scaffold. However, a more direct approach is the Rodionov reaction, which involves the condensation of an aldehyde (benzaldehyde), malonic acid, and a source of ammonia (ammonium acetate) to form the β-amino acid, which can then be esterified. mdpi.com

Addition Reactions to Alpha,Beta-Unsaturated Esters

A prominent non-stereoselective method for the synthesis of β-amino esters is the aza-Michael reaction. This involves the conjugate addition of an amine to an α,β-unsaturated ester. In the context of this compound, this would involve the reaction of ammonia or a protected amine with tert-butyl cinnamate. This reaction is typically straightforward and provides the desired product in good yield. The use of lipases has been explored to catalyze the formation of Michael monoadducts with high selectivity and yield. researchgate.net

Another classical approach is the Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. An aza-version of this reaction, where an imine is used instead of an aldehyde or ketone, can be employed to synthesize β-amino esters. nih.govresearchgate.net Similarly, the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an acidic proton, can be adapted to produce β-amino carbonyl compounds, which are precursors to β-amino esters. orgsyn.orgnih.govresearchgate.net

Table 2: Comparison of Non-Stereoselective Synthetic Routes

| Reaction | Reactants | Key Features |

| Rodionov Reaction | Benzaldehyde, Malonic Acid, Ammonium (B1175870) Acetate | One-pot synthesis of the β-amino acid. |

| Aza-Michael Addition | Tert-butyl cinnamate, Ammonia/Amine | Direct formation of the β-amino ester. |

| Aza-Reformatsky Reaction | Imine, α-halo ester, Zinc | Forms the C-C and C-N bonds in one step. |

| Mannich Reaction | Aldehyde, Amine, Enolizable carbonyl | Versatile for producing β-amino carbonyl precursors. |

Protective Group Chemistry for the Amino and Ester Functionalities of this compound

The synthesis and subsequent manipulation of this compound often require the use of protecting groups for the amino and ester functionalities to prevent unwanted side reactions.

The amino group is commonly protected as a tert-butyloxycarbonyl (Boc) carbamate. total-synthesis.com The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, making it orthogonal to many other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). total-synthesis.comorganic-chemistry.orgwikipedia.org The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org

The tert-butyl ester itself serves as a protecting group for the carboxylic acid. It is stable to basic hydrolysis and many nucleophilic reagents but can be cleaved under acidic conditions, often using trifluoroacetic acid (TFA). libretexts.orgacs.org The cleavage proceeds through the formation of a stable tert-butyl cation. For substrates sensitive to strong acids, milder conditions have been developed. For instance, ZnBr₂ in dichloromethane has been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups. acs.orgresearchgate.net

Table 3: Common Protecting Groups and Deprotection Conditions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Carboxylic Acid | tert-Butyl ester | tBu | Acidic conditions (e.g., TFA), ZnBr₂ |

Sustainable Synthesis Methodologies for this compound and Related Esters

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including β-amino esters. These methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency.

For the esterification step, ionic liquids have been investigated as environmentally benign catalysts and solvents. researchgate.netresearchgate.net They can facilitate the esterification of amino acids, often with high yields and simplified work-up procedures. Another green approach is the use of enzymes. Lipases, for instance, can catalyze the hydrolysis of racemic β-amino esters with high enantioselectivity, providing a method for the resolution of enantiomers under mild conditions. mdpi.com This biocatalytic approach avoids the use of harsh reagents and can be performed in aqueous or organic media.

Microwave-assisted organic synthesis has also emerged as a sustainable technique. For example, the Michael addition polymerization to form poly(β-amino ester)s has been carried out using microwave irradiation without the need for additional solvents or catalysts. researchgate.net While not a direct synthesis of the monomer, this demonstrates the potential of microwave technology in reactions involving β-amino esters. Furthermore, the selection of greener solvents is a key aspect of sustainable synthesis. unibo.it Efforts are ongoing to replace hazardous solvents with more environmentally friendly alternatives in all synthetic steps.

Table 4: Sustainable Synthesis Approaches

| Methodology | Key Feature | Application |

| Ionic Liquids | Recyclable catalyst/solvent | Esterification |

| Biocatalysis (Lipases) | High selectivity, mild conditions | Enantioselective hydrolysis/resolution |

| Microwave Synthesis | Reduced reaction times, solvent-free | Polymerization of β-amino esters |

Stereochemical Aspects and Configurational Stability of Tert Butyl 3 Amino 3 Phenylpropanoate

Factors Influencing Enantiomeric Purity and Diastereomeric Ratio

The stereochemical outcome of the synthesis of tert-butyl 3-amino-3-phenylpropanoate is highly dependent on the chosen synthetic route and the reaction conditions employed. Both enantioselective and diastereoselective methods are utilized to control the stereochemistry at the C3 position.

Several factors are known to influence the enantiomeric purity and diastereomeric ratio in the synthesis of β-amino esters like this compound. These include the choice of catalyst, solvent, reaction temperature, and the nature of the reactants and any chiral auxiliaries used.

In diastereoselective syntheses, a chiral auxiliary is often employed to direct the stereochemical course of the reaction. For instance, the use of a (-)-phenylmenthol ester as a chiral auxiliary in a three-component Mannich condensation reaction to form β-amino carbonyl compounds has been shown to yield high diastereoselectivity. nih.gov While not directly involving the tert-butyl ester, this highlights a common strategy for controlling stereochemistry in related systems.

The choice of catalyst is also critical. For example, in the continuous-flow synthesis of β-amino acid esters via a lipase-catalyzed Michael addition, the enzyme itself governs the stereoselectivity. mdpi.com The reaction temperature can also play a significant role; in the aforementioned lipase-catalyzed reaction, the optimal temperature was found to be 35°C, with higher temperatures potentially leading to a decrease in selectivity. mdpi.com

In catalyst-free, three-component reactions involving diazo compounds, boranes, and acyl imines, high diastereoselectivity in the formation of anti β-amino carbonyl compounds has been achieved. nih.gov The solvent can also exert a notable influence on the enantioselectivity of reactions. For example, in the phase-transfer alkylation of a polymer-supported glycine-imine tert-butyl ester, the choice of solvent was a key parameter in achieving high asymmetric induction. elsevierpure.com

The following table summarizes the key factors and their general influence on the stereochemical outcome of β-amino ester synthesis:

| Factor | Influence on Enantiomeric Purity/Diastereomeric Ratio | Example |

| Catalyst | The chirality of the catalyst (e.g., enzyme, metal-ligand complex) can directly control the stereochemical pathway, leading to high enantiomeric excess. | Lipase-catalyzed reactions often exhibit high enantioselectivity. mdpi.com |

| Chiral Auxiliary | A chiral group temporarily attached to the substrate can direct the approach of reagents, resulting in a preferred diastereomer. | The use of (-)-phenylmenthol as a chiral auxiliary in Mannich reactions. nih.gov |

| Temperature | Can affect the rates of competing stereochemical pathways. Optimal temperatures are often required to maximize selectivity. | In a lipase-catalyzed synthesis of β-amino acid esters, the best yield and likely selectivity was at 35°C. mdpi.com |

| Solvent | Can influence the conformation of reactants and transition states, thereby affecting the stereochemical outcome. | Solvent effects are significant in phase-transfer catalyzed alkylations. elsevierpure.com |

| Substrate Structure | The steric and electronic properties of the reactants can influence the facial selectivity of bond formation. | The nature of the aldehyde and amine components in a Mannich reaction can impact the diastereomeric ratio. |

Chiral Resolution Techniques Applied to this compound Precursors

Chiral resolution is a widely used method to obtain enantiomerically pure compounds from a racemic mixture. For this compound, resolution techniques are often applied to its precursor, 3-amino-3-phenylpropanoic acid, or related derivatives. These methods can be broadly categorized into enzymatic and classical chemical resolutions.

Enzymatic resolution has proven to be an effective strategy. Lipases are commonly employed for the kinetic resolution of β-amino esters. For instance, Candida antarctica lipase (B570770) A (CALA) has been used in the N-acylation of this compound, demonstrating high enantioselectivity.

Classical chemical resolution involves the formation of diastereomeric salts by reacting the racemic amino acid or its derivative with a chiral resolving agent. wikipedia.org These diastereomeric salts, having different physical properties such as solubility, can then be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amino acid is liberated from the salt. Common chiral resolving agents for amino acids include chiral acids like tartaric acid. ut.ac.ir For example, in the resolution of racemic phenylalanine methyl ester derivatives, (2R, 3R)-tartaric acid has been successfully used to form diastereomeric salts, allowing for the separation of the enantiomers. ut.ac.ir This approach is a viable strategy for obtaining enantiopure precursors to this compound.

The general principle of classical resolution is outlined in the following table:

| Step | Description | Key Considerations |

| 1. Diastereomer Formation | The racemic mixture (e.g., 3-amino-3-phenylpropanoic acid) is reacted with a single enantiomer of a chiral resolving agent (e.g., (R,R)-tartaric acid) to form a mixture of two diastereomeric salts. | The choice of resolving agent and solvent is crucial for efficient salt formation and subsequent separation. |

| 2. Separation | The diastereomeric salts are separated based on their different physical properties, most commonly solubility, through fractional crystallization. | The success of this step depends on the significant difference in solubility between the two diastereomers. |

| 3. Liberation of Enantiomer | The separated diastereomeric salt is treated to break the ionic bond and release the enantiomerically pure amino acid. This is typically achieved by treatment with an acid or base. | The conditions for liberation must be mild enough to avoid racemization of the product. |

| 4. Recovery of Resolving Agent | The chiral resolving agent can often be recovered and reused. | This is an important consideration for the economic viability of the process. |

Racemization Studies of this compound

The configurational stability of this compound is a crucial factor, as racemization can lead to a loss of enantiomeric purity and compromise its utility in stereoselective synthesis. Racemization, or the conversion of one enantiomer into an equal mixture of both enantiomers, can be influenced by various factors, including pH, temperature, and the presence of catalysts.

The primary mechanism for the racemization of amino acid esters involves the deprotonation of the α-hydrogen (in this case, the hydrogen at the C3 position), leading to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, resulting in a mixture of both enantiomers.

Base-Catalyzed Racemization: Basic conditions can promote the epimerization of peptides and amino acid derivatives. nih.govu-tokyo.ac.jpdntb.gov.ua The presence of a base facilitates the removal of the acidic proton at the stereocenter. The rate of racemization is often dependent on the strength and steric hindrance of the base.

Acid-Catalyzed Racemization: While generally less facile than base-catalyzed racemization for amino esters, acidic conditions can also potentially lead to racemization, although the mechanism may be different.

Solvent and Temperature Effects: The choice of solvent can influence the rate of racemization. Polar aprotic solvents may stabilize the enolate intermediate, potentially increasing the rate of racemization. Increased temperature generally accelerates the rate of racemization by providing the necessary activation energy for the deprotonation-reprotonation process. u-tokyo.ac.jp

While specific racemization studies on this compound are not extensively documented, the general principles of amino acid ester racemization suggest that exposure to strong bases or elevated temperatures should be minimized to maintain its enantiomeric integrity. The bulky tert-butyl group may offer some steric hindrance that could potentially slow the rate of racemization compared to smaller esters.

The following table summarizes conditions known to promote racemization in amino acid derivatives:

| Condition | Mechanism | Factors Influencing Rate |

| Strongly Basic Conditions | Formation of a planar enolate intermediate via deprotonation of the C3-hydrogen. | Base strength, steric hindrance of the base, temperature, solvent. |

| Elevated Temperatures | Provides the activation energy for the deprotonation-reprotonation process. | The inherent stability of the stereocenter, presence of catalysts. |

| Presence of Certain Reagents | Some coupling reagents used in peptide synthesis can promote epimerization. | The type of coupling reagent and additives used. nih.gov |

Chemical Transformations and Reactivity Profiles of Tert Butyl 3 Amino 3 Phenylpropanoate

Reactions at the Amino Group

The primary amino group in tert-butyl 3-amino-3-phenylpropanoate is a nucleophilic center and can readily participate in a variety of reactions common to primary amines.

The amino group can be easily acylated to form amides. This is a fundamental transformation that introduces an acyl group onto the nitrogen atom, often to install a protecting group or to build more complex molecular architectures. Common acylating agents include acid chlorides, acid anhydrides, and activated esters.

For instance, the acylation of a similar β-amino ester, ethyl 3-amino-3-(4-cyanophenyl)propanoate, has been demonstrated using enzymatic catalysis. This suggests that this compound would readily undergo acylation under various conditions. A typical acylation reaction might involve reacting the amino ester with an acid anhydride (B1165640) in the presence of a base or a catalyst.

Table 1: Representative Acylation Reaction of a β-Amino Ester Analogue

| Acylating Agent | Catalyst/Conditions | Product | Yield | Reference |

| Butyl butanoate | Candida antarctica lipase (B570770) A (CAL-A) | Ethyl 3-(butanamido)-3-(4-cyanophenyl)propanoate | High | researchgate.net |

| Acetic Anhydride | Pyridine, DMAP (catalytic) | N-acetyl-tert-butyl 3-amino-3-phenylpropanoate | Expected to be high | Inferred |

Data for a closely related analogue, ethyl 3-amino-3-(4-cyanophenyl)propanoate, is presented to illustrate the feasibility of this reaction.

N-alkylation of the amino group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of products. However, selective mono-N-alkylation of 3-amino alcohols has been achieved via chelation with 9-borabicyclononane (B1260311) (9-BBN), suggesting a potential strategy for selective alkylation of this compound. organic-chemistry.org

Reductive amination is a more controlled method for N-alkylation. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the intermediate to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. This method has been successfully applied to the solid-phase synthesis of peptide tertiary amides, demonstrating its broad applicability. nih.gov

Table 2: General Conditions for Reductive Amination of Amino Acid Esters

| Carbonyl Compound | Reducing Agent | Solvent | Product Type | Reference |

| Benzaldehyde | Sodium Borohydride | DCM/MeOH | Secondary Amine | nih.gov |

| Various Aldehydes | Sodium Cyanoborohydride | 1% Acetic Acid in DMF | Tertiary Amine | nih.gov |

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most significant applications is the synthesis of β-lactams (2-azetidinones), which are core structural motifs in many antibiotic drugs. nih.govorganic-chemistry.org The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a classic method for β-lactam synthesis. In this context, the amino group of this compound could be converted to an imine, which would then react with a suitable ketene.

Alternatively, intramolecular cyclization can be envisioned. For example, after conversion of the ester to a carboxylic acid and activation, the amino group could act as an intramolecular nucleophile to form a four-membered β-lactam ring. While direct examples with this compound are not prevalent in the literature, the general reactivity of β-amino acids and esters strongly supports the feasibility of such transformations. mdpi.com Another potential cyclization is the Biginelli reaction or related multicomponent reactions to form dihydropyrimidinones, which involves the condensation of an aldehyde, a β-dicarbonyl compound (or equivalent), and urea (B33335) or thiourea. nih.gov The β-amino ester could potentially serve as the amino component in such reactions.

Reactions at the Ester Group

The tert-butyl ester group is another reactive site in the molecule, susceptible to transformations such as aminolysis and transesterification. The bulky tert-butyl group can influence the reactivity, sometimes requiring more forcing conditions compared to methyl or ethyl esters.

Aminolysis is the reaction of the ester with an amine to form an amide and tert-butanol (B103910). This reaction is essentially the reverse of the esterification of a carboxylic acid with an alcohol. The reaction is typically driven by the nucleophilicity of the reacting amine and can be catalyzed by acids or bases, or proceed thermally. The formation of a stable amide bond is the thermodynamic driving force for this reaction. Lipase-catalyzed aminolysis of esters has also been reported, offering a mild and selective method for amide synthesis. researchgate.net

Table 3: General Conditions for Aminolysis of Esters

| Amine | Catalyst/Conditions | Product | Expected Outcome |

| Primary Amine (e.g., Benzylamine) | Heat or Lewis Acid Catalyst | N-Benzyl-3-amino-3-phenylpropanamide | Formation of the corresponding amide |

| Secondary Amine (e.g., Diethylamine) | Heat or Lewis Acid Catalyst | N,N-Diethyl-3-amino-3-phenylpropanamide | Formation of the corresponding amide |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the case of this compound, reaction with a different alcohol, such as methanol (B129727) or ethanol, in the presence of an acid or base catalyst, would lead to the formation of the corresponding methyl or ethyl ester and tert-butanol. researchgate.net This reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the lower-boiling alcohol (in this case, tert-butanol if it were the product) is removed by distillation.

Table 4: Representative Transesterification Reaction

| Alcohol | Catalyst | Product | Reference |

| Pentaerythritol | Sodium Hydroxide | Pentaerythrityl-tetrakis-(3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)-propionate) | researchgate.net |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 3-amino-3-phenylpropanoate | Inferred |

The provided reference illustrates the transesterification of a different methyl ester, but the general principle is applicable.

Controlled Hydrolysis and Carboxylic Acid Derivatization

The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a key step in many synthetic sequences, yielding the free carboxylic acid, 3-amino-3-phenylpropanoic acid. This process is typically achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions is crucial to ensure the selective cleavage of the ester without affecting other sensitive parts of the molecule.

The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, typically water, then attacks the carbonyl carbon. The bulky tert-butyl group stabilizes the resulting carbocation upon cleavage of the C-O bond, forming isobutene and the desired carboxylic acid.

Various acidic conditions can be employed for this transformation, ranging from strong acids to milder Lewis acids or heterogeneous catalysts. The selection of the reagent depends on the presence of other acid-labile functional groups in the molecule.

Interactive Table: Conditions for Hydrolysis of Tert-butyl Esters

| Reagent(s) | Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and efficient method; TFA is volatile and easily removed. Can cleave other acid-sensitive groups like Boc. | oup.com |

| Hydrochloric Acid (HCl) | Dioxane / Water | Room Temperature to Reflux | Strong protic acid conditions. | chemistrysteps.com |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temperature | A Lewis acid catalyst that can offer chemoselectivity in the presence of other acid-labile groups. | |

| Silica (B1680970) Gel | Toluene | Reflux | A mild and selective heterogeneous method. The reaction is driven by vigorous agitation. | chemistrysteps.com |

| Phosphoric Acid (aq.) | - | - | An environmentally benign reagent for deprotection. |

Once the free carboxylic acid, 3-amino-3-phenylpropanoic acid, is obtained, it can be further modified into a variety of derivatives. These derivatization reactions typically involve the activation of the carboxylic acid, followed by reaction with a suitable nucleophile. Common derivatives include amides, esters, and acyl hydrazides. For instance, amide bond formation can be achieved by treating the carboxylic acid with an amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). This method is widely used in peptide synthesis. orgsyn.org

Functional Group Interconversions Involving this compound

The primary amino group in this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents. The nucleophilic nature of the nitrogen atom enables reactions such as acylation and alkylation, leading to the formation of amides and secondary or tertiary amines, respectively.

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides, acid anhydrides, or carboxylic acids (using coupling reagents) to form N-acyl derivatives. This reaction is fundamental in peptide chemistry for forming amide bonds. For example, reacting this compound with acetyl chloride in the presence of a non-nucleophilic base would yield N-acetyl-tert-butyl 3-amino-3-phenylpropanoate.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through various methods. Reaction with alkyl halides can lead to mono- or di-alkylation, although controlling the degree of alkylation can be challenging. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a more controlled method for synthesizing secondary or tertiary amines.

Interactive Table: Functional Group Interconversions of the Amino Group

| Transformation | Reagent(s) | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| N-Acylation | Acid Chloride (e.g., Acetyl chloride) / Base | Amide | Anhydrous solvent (e.g., DCM), often at 0 °C to room temperature. | chemistrysteps.com |

| N-Acylation | Carboxylic Acid / Coupling Reagents (EDCI, HOBt) | Amide | Anhydrous polar aprotic solvent (e.g., DMF, DCM). | |

| N-Alkylation | Alkyl Halide / Base | Secondary/Tertiary Amine | Polar solvent; controlling selectivity can be difficult. | organic-chemistry.org |

| Reductive Amination | Aldehyde or Ketone / Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Typically in an alcoholic solvent under mildly acidic conditions. | |

| N-Arylation | Aryl Halide / Catalyst (e.g., Ni or Pd-based) | N-Aryl Amine | Requires a metal catalyst and specific ligands. | scholaris.ca |

Reactions of the Phenyl Substituent (e.g., electrophilic aromatic substitution, if applicable)

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions that allows for the introduction of various functional groups onto the aromatic ring. wikipedia.org The outcome of these reactions—specifically the position of substitution (regioselectivity) and the reaction rate—is dictated by the nature of the substituent already present on the ring, which in this case is the 3-amino-3-(tert-butoxycarbonyl)propyl group.

The alkylamino group is an activating substituent and is ortho, para-directing. This means it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. Consequently, electrophilic substitution is expected to occur primarily at the positions ortho and para to the point of attachment of the side chain.

However, the reactivity is highly dependent on the reaction conditions. Under strongly acidic conditions, which are often required for SEAr reactions (e.g., nitration or sulfonation), the primary amino group will be protonated to form an ammonium (B1175870) salt (-NH3+). The ammonium group is a strongly deactivating, meta-directing group due to its positive charge and the resulting powerful electron-withdrawing inductive effect. Therefore, the choice of catalyst and conditions is critical to control the outcome of the substitution.

Interactive Table: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Expected Product (under non-acidic conditions) | Reference |

|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 | NO2+ | meta-substituted product due to protonation of the amine. Milder nitrating agents might favor ortho/para products. | masterorganicchemistry.com |

| Halogenation | Br2 / FeBr3 or Cl2 / AlCl3 | Br+ or Cl+ | ortho- and para-halogenated products. | wikipedia.org |

| Sulfonation | Fuming H2SO4 | SO3 | meta-substituted product due to the strongly acidic medium. | masterorganicchemistry.com |

| Friedel-Crafts Alkylation | R-Cl / AlCl3 | R+ | Generally problematic as the Lewis acid catalyst can complex with the amino group, deactivating the ring. N-alkylation may compete. | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | RCO+ | Not feasible under standard conditions due to complexation of the catalyst with the amino group, leading to N-acylation and ring deactivation. | wikipedia.org |

Advanced Synthetic Applications of Tert Butyl 3 Amino 3 Phenylpropanoate As a Chiral Building Block

Synthesis of Beta-Amino Acid Containing Peptidomimetics and Peptides

The incorporation of β-amino acids, such as tert-butyl 3-amino-3-phenylpropanoate, into peptide chains represents a significant strategy in the design of peptidomimetics. These modified peptides often exhibit enhanced properties compared to their natural α-peptide counterparts. The additional carbon atom in the backbone of β-amino acids imparts unique conformational constraints and increased resistance to enzymatic degradation.

The synthesis of β-peptides and peptidomimetics can be achieved using standard solid-phase peptide synthesis (SPPS) techniques, where this compound can be readily incorporated into a growing peptide chain. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. The primary amine allows for facile coupling with other amino acids or peptide fragments.

The resulting β-amino acid-containing peptides often adopt stable secondary structures, such as helices, turns, and sheets, which can mimic the bioactive conformations of natural peptides. This structural mimicry allows them to interact with biological targets, acting as receptor agonists or antagonists, or as inhibitors of enzymes. A key advantage of these peptidomimetics is their enhanced stability towards proteases, leading to longer in vivo half-lives and improved therapeutic potential.

| Feature | α-Peptides | β-Peptides |

| Backbone Structure | Repetitive -(NH-CHR-CO)- units | Repetitive -(NH-CHR-CH2-CO)- units |

| Proteolytic Stability | Susceptible to degradation by proteases | Generally resistant to proteolytic cleavage |

| Secondary Structures | α-helices, β-sheets, turns | Various stable helices (e.g., 14-helix), sheets, and turns |

| Structural Diversity | Limited to proteinogenic α-amino acids | Expanded diversity from synthetic β-amino acids |

Application in the Construction of Complex Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a wide variety of complex heterocyclic systems. The amino and ester functionalities can participate in a range of cyclization reactions to form nitrogen- and oxygen-containing rings.

For instance, the amino group can act as a nucleophile in reactions with dicarbonyl compounds or their equivalents to construct five- and six-membered nitrogen heterocycles such as pyrrolidines, piperidines, and their fused derivatives. The ester group, following conversion to other functionalities like amides or hydrazides, can also be involved in cyclization cascades.

Furthermore, β-enamino esters, which can be readily prepared from β-amino esters, are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. These compounds can undergo cyclocondensation reactions with a variety of reagents to afford pyridinones, pyrazolones, and other valuable heterocyclic scaffolds. The phenyl group and the chiral center on the β-amino ester can impart specific stereochemical control and substitution patterns on the final heterocyclic product.

| Heterocyclic System | Synthetic Strategy from β-Amino Esters | Potential Applications |

| Pyrrolidines/Piperidines | Intramolecular cyclization, reductive amination of dicarbonyls | Scaffolds for medicinal chemistry, ligands for catalysis |

| β-Lactams | Cyclization via activation of the carboxylic acid | Core structures of antibiotic drugs |

| Pyridinones | Condensation of derived β-enamino esters with active methylene (B1212753) compounds | Bioactive compounds with diverse pharmacological properties |

| Pyrazolones | Reaction of derived β-enamino esters with hydrazines | Pharmaceutical and agrochemical agents |

Role in the Total Synthesis of Natural Products and Analogues

Chiral building blocks are fundamental to the total synthesis of complex natural products. While specific, prominent examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in numerous bioactive natural products. Its value lies in its potential as a chiral starting material for the synthesis of key fragments of larger molecules or for the preparation of natural product analogues.

The synthesis of natural products often relies on a convergent approach, where complex fragments of the target molecule are synthesized independently and then coupled together. This compound is well-suited for the preparation of chiral fragments containing a phenyl group and a nitrogen atom at a defined stereocenter.

Moreover, the development of synthetic analogues of natural products is a crucial aspect of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. The incorporation of the 3-amino-3-phenylpropanoate moiety into the structure of a natural product can lead to analogues with altered biological activity profiles. This strategy allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The principles of diversity-oriented synthesis can also leverage such building blocks to create libraries of natural product-like compounds. nih.gov

Preparation of Designed Polymeric Materials Incorporating Beta-Amino Ester Units (e.g., Poly(β-amino ester)s)

Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-sensitive polymers that have garnered significant interest for biomedical applications, particularly in drug and gene delivery. researchgate.netgoogle.com These polymers are typically synthesized through the Michael addition polymerization of amines with diacrylates. While this compound itself is not a monomer for this polymerization, the β-amino ester unit is the core repeating structure of this polymer class.

The synthesis of PBAEs involves the step-growth polymerization of a primary or secondary amine with a diacrylate ester. The properties of the resulting polymer, such as its degradation rate, pKa, and biocompatibility, can be finely tuned by varying the structure of the amine and diacrylate monomers.

PBAEs are cationic at physiological pH, which allows them to electrostatically interact with negatively charged biomolecules like DNA and RNA, facilitating their encapsulation and cellular uptake. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, non-toxic molecules that can be cleared from the body. This biodegradability is a key advantage for in vivo applications. Furthermore, the tertiary amines in the polymer backbone provide a proton-sponge effect, which aids in the endosomal escape of the therapeutic payload into the cytoplasm.

| Property | Description | Significance in Biomedical Applications |

| Biodegradability | Hydrolytic cleavage of ester bonds in the polymer backbone. | Results in non-toxic degradation products, ensuring biocompatibility. google.com |

| pH-Sensitivity | Tertiary amines in the backbone become protonated at lower pH. | Facilitates endosomal escape of cargo (proton-sponge effect). |

| Cationic Nature | Positive charge at physiological pH. | Enables complexation with anionic nucleic acids for gene delivery. |

| Tunable Properties | Polymer characteristics can be altered by monomer selection. | Allows for the design of polymers for specific delivery applications. |

This compound as a Precursor for Advanced Pharmaceutical Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutically active compounds. The chiral center and the versatile functional groups allow for its elaboration into more complex molecules with therapeutic potential.

The tert-butyl ester group provides protection for the carboxylic acid, allowing for selective reactions at the amino group. This amine can be acylated, alkylated, or used in the formation of urea (B33335) and carbamate (B1207046) linkages to build more complex molecular architectures. Following these transformations, the tert-butyl group can be readily removed under acidic conditions to unmask the carboxylic acid for further manipulation, such as amide bond formation.

This building block is particularly useful for the synthesis of molecules that target proteases, G-protein coupled receptors, and ion channels, where the specific stereochemistry and the presence of an aromatic ring are often crucial for biological activity.

| Pharmaceutical Intermediate | Derived from this compound | Therapeutic Area |

| Chiral β-amino alcohols | Reduction of the ester functionality | Synthesis of chiral ligands and catalysts |

| Protected β-amino aldehydes | Controlled reduction of the ester to the aldehyde | Precursors for chain extension and cyclization reactions |

| N-derivatized β-amino acids | Acylation or alkylation of the amino group | Building blocks for enzyme inhibitors and receptor modulators |

| Cyclic β-amino acid derivatives | Intramolecular cyclization reactions | Conformationally constrained scaffolds for drug design |

Analytical and Spectroscopic Methodologies for the Characterization of Tert Butyl 3 Amino 3 Phenylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of tert-butyl 3-amino-3-phenylpropanoate. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework by probing the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals corresponding to each type of proton are observed. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton (CH) alpha to both the phenyl group and the amino group shows a characteristic signal, often a triplet or a doublet of doublets, around δ 4.4-4.6 ppm. The methylene (B1212753) protons (CH₂) adjacent to the ester carbonyl group appear as a doublet around δ 2.6-2.8 ppm. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately δ 1.4 ppm, a hallmark of this structural feature. The protons of the primary amine (NH₂) can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the tert-butyl ester is typically observed downfield, around δ 171-172 ppm. The carbons of the phenyl ring resonate in the aromatic region, approximately between δ 126-142 ppm. The methine carbon (CH-N) appears around δ 52-54 ppm, while the methylene carbon (CH₂-COO) is found near δ 45-47 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic signals around δ 80-81 ppm and δ 28 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C=O (Ester) | - | 171.5 |

| C (Aromatic, Quaternary) | - | 142.0 |

| CH (Aromatic) | 7.20 - 7.40 (m, 5H) | 126.0 - 129.0 |

| CH (Benzylic) | 4.45 (dd, 1H) | 53.0 |

| CH₂ | 2.70 (d, 2H) | 46.0 |

| C (Quaternary, t-Butyl) | - | 80.5 |

| CH₃ (t-Butyl) | 1.40 (s, 9H) | 28.1 |

| NH₂ | 1.70 (s, broad, 2H) | - |

Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula (C₁₃H₁₉NO₂) with high accuracy. echemi.com

Electron ionization (EI) and softer ionization techniques like electrospray ionization (ESI) are commonly employed. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 222.1489. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation of tert-butyl esters is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid. Another common fragmentation pathway is the loss of the tert-butyl group as a cation (57 Da), resulting in a fragment corresponding to the carboxylate. youtube.comlibretexts.org The phenylpropanamine backbone also undergoes characteristic cleavages. Alpha-cleavage next to the nitrogen atom is a dominant pathway for amines, which can lead to the loss of the CH₂COOtBu moiety. researchgate.net The cleavage of the bond between the benzylic carbon and the adjacent methylene group is also observed. thermofisher.com

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 222.15 | [C₁₃H₁₉NO₂ + H]⁺ | Protonated Molecular Ion |

| 204.14 | [M+H - H₂O]⁺ | Loss of water |

| 166.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from tert-butyl ester |

| 106.06 | [C₇H₈N]⁺ | Benzylic amine fragment |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. thermofisher.com The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

The presence of the primary amine (N-H) group is indicated by a medium intensity, two-pronged absorption band in the region of 3300-3500 cm⁻¹. The ester carbonyl (C=O) group gives rise to a strong, sharp absorption band around 1730 cm⁻¹. The C-O stretching of the ester is typically observed in the 1150-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear as a series of absorptions between 1450 and 1600 cm⁻¹. The characteristic absorptions of the tert-butyl group are also identifiable.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (medium, two peaks) |

| Aromatic (C-H) | Stretch | 3000 - 3100 (weak to medium) |

| Aliphatic (C-H) | Stretch | 2850 - 3000 (medium to strong) |

| Ester (C=O) | Stretch | ~1730 (strong, sharp) |

| Aromatic (C=C) | Stretch | 1450 - 1600 (medium, multiple bands) |

| Ester (C-O) | Stretch | 1150 - 1250 (strong) |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Determination

As a chiral molecule, determining the absolute configuration of this compound is essential. Optical rotation measurement is a fundamental technique for this purpose. A solution of an enantiomerically pure sample will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer. For instance, the (3R)-enantiomer of this compound has been reported to exhibit a specific optical rotation in the range of +16° to +21° (c=1, CHCl₃). fishersci.ca The (3S)-enantiomer would be expected to have a corresponding negative value of the same magnitude. scholaris.ca

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide more detailed stereochemical information. The chromophores in this compound, particularly the phenyl ring, are in a chiral environment. This would result in a characteristic CD spectrum, with positive or negative Cotton effects, which can often be correlated to the absolute configuration of the stereocenter through empirical rules or computational modeling.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are vital for assessing the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the enantiomeric excess (e.e.) of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.

A variety of CSPs are effective for the separation of amino acid derivatives, including polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica (B1680970) gel, such as Chiralcel® or Chiralpak® columns) and macrocyclic glycopeptide-based phases (e.g., teicoplanin). nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation. For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. The primary amine group is typically acylated, for example, with trifluoroacetic anhydride (B1165640), to form the corresponding amide. researchgate.net

The resulting volatile derivative is then injected onto a GC column containing a CSP. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are widely used for this purpose. Another common class of CSPs for amino acid derivatives is based on chiral amino acids themselves, such as L-valine-tert-butylamide linked to a polysiloxane backbone (e.g., Chirasil-Val). researchgate.net The differential interaction of the enantiomers with the CSP allows for their separation, and the relative peak areas are used to determine the enantiomeric purity.

X-ray Crystallography for Absolute Configuration Assignment

The definitive determination of the three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical aspect of chemical analysis, particularly in fields like pharmaceuticals and materials science. For a chiral compound such as this compound, which possesses a stereocenter, establishing the absolute configuration is essential for understanding its biological activity and chemical properties. Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for this purpose. nih.govnih.gov

The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. numberanalytics.com When a beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots with varying intensities. universallab.org The geometric arrangement of these spots is dictated by the crystal's unit cell dimensions, while their intensities contain the information about the precise arrangement of atoms within that unit cell.

For chiral molecules, the key to determining the absolute configuration lies in a phenomenon known as anomalous dispersion or resonant scattering. researchgate.netnumberanalytics.com This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. numberanalytics.com Under these conditions, the scattering of X-rays by that atom undergoes a phase shift. csic.es This phase shift breaks Friedel's Law, which states that the intensity of a diffraction spot from a set of crystal planes (hkl) is equal to the intensity of the spot from the inverse planes (-h-k-l). csic.es The resulting intensity differences between these pairs of reflections, known as Bijvoet pairs, are directly sensitive to the absolute arrangement of the atoms and thus allow for the determination of the molecule's absolute configuration. researchgate.net

During the refinement of the crystal structure, a critical parameter known as the Flack parameter is calculated. wikipedia.orgmdpi.com This parameter, typically ranging from 0 to 1, indicates the relative proportion of the two possible enantiomeric structures in the crystal. ed.ac.uk A Flack parameter value close to 0, with a small standard uncertainty, provides high confidence that the determined absolute configuration is correct. wikipedia.orged.ac.uk Conversely, a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate that the crystal is a racemic twin. wikipedia.org The reliability of the Flack parameter is highest when the molecule contains at least one atom heavier than oxygen, which produces a stronger anomalous scattering signal. researchgate.net For organic molecules composed primarily of light atoms (C, H, N, O), using a longer wavelength X-ray source, such as a copper source, can enhance the anomalous scattering effect and improve the certainty of the assignment. researchgate.net

While specific X-ray crystallographic data for this compound is not publicly available in the reviewed literature, the methodology described remains the gold standard for unequivocally assigning its absolute configuration. An analysis would involve crystallizing an enantiomerically pure sample of the compound and collecting diffraction data. The resulting structural model would reveal the precise spatial coordinates of each atom, confirming the (R) or (S) configuration at the chiral center.

Illustrative Research Findings

The data obtained from a single-crystal X-ray diffraction experiment is comprehensive. Below is an interactive table representing the typical parameters that would be reported in such a study for a small organic molecule like this compound.

| Parameter | Example Value |

|---|---|

| Crystal Data | |

| Empirical formula | C₁₃H₁₉NO₂ |

| Formula weight | 221.30 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.50(1) Å, b = 9.80(2) Å, c = 21.20(3) Å |

| Volume | 1350(4) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Diffractometer | Bruker APEX-II CCD |

| Reflections collected | 8500 |

| Independent reflections | 2400 [R(int) = 0.045] |

| Refinement | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.115 |

| Absolute structure parameter (Flack x) | 0.05(7) |

No Publicly Available Computational or Theoretical Investigations Found for this compound

Following a comprehensive search of scientific literature and databases, no specific computational or theoretical studies corresponding to the compound this compound were identified. The requested article, which was to be structured around detailed computational analyses, cannot be generated as the primary research data for the specified topics appear to be unavailable in published resources.

The search for data encompassed the following areas, as outlined in the request:

Computational and Theoretical Investigations of Tert Butyl 3 Amino 3 Phenylpropanoate

Modeling of Reaction Mechanisms:There are no available computational models or theoretical studies detailing the mechanisms of chemical reactions in which Tert-butyl 3-amino-3-phenylpropanoate is involved.

While general computational methodologies for similar molecules, such as other β-amino acids and esters, are well-documented, the strict requirement to focus solely on this compound prevents the inclusion of such related but distinct research. Therefore, the creation of a scientifically accurate article with the specified detailed structure and content is not possible at this time.

Future Research Directions and Emerging Opportunities in Tert Butyl 3 Amino 3 Phenylpropanoate Chemistry

Novel Catalytic Systems for Enantioselective Synthesis

The asymmetric synthesis of β-amino acids and their esters is a cornerstone of pharmaceutical and chemical research. mdpi.com For tert-butyl 3-amino-3-phenylpropanoate, achieving high enantioselectivity is crucial for its application as a chiral synthon. Future research will likely focus on the development and optimization of novel catalytic systems that offer improved yields, higher selectivity, and more sustainable reaction conditions over traditional methods.

One promising avenue is the exploration of transition metal catalysis. For instance, rhodium(II) prolinate complexes have demonstrated efficacy in the intermolecular C-H insertion reactions to form β-amino esters. rug.nl Future investigations could adapt such systems for the synthesis of this compound, potentially offering a direct and atom-economical route. Similarly, chiral ruthenium and rhodium complexes with mono- and bidentate phosphine (B1218219) ligands, which have been successful in the asymmetric hydrogenation of enamines, could be applied to precursors of the target molecule. resolvemass.ca

Another emerging area is the use of copper-catalyzed hydroamination reactions. Recent studies have shown that chiral ligands can control the regioselectivity of hydrocupration, enabling the synthesis of enantioenriched β-amino acid derivatives from α,β-unsaturated carbonyl compounds. thermofisher.com Applying this methodology to a suitable precursor for this compound could provide a novel and highly selective synthetic pathway. The development of these catalytic systems represents a significant opportunity to produce this valuable compound with greater precision and efficiency.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Reaction Type | Potential Advantages |

| Rhodium(II) Prolinate | C-H Insertion | High atom economy, direct synthesis |

| Chiral Ru/Rh-Phosphine Complexes | Asymmetric Hydrogenation | High enantioselectivity, established methodology |

| Chiral Copper-Ligand Complexes | Enantioselective Hydroamination | Novel regioselectivity, high enantiomeric excess |

| Organocatalysts (e.g., Cinchona Alkaloids) | Mannich Reaction | Metal-free, mild conditions |

Exploration of Bio-Catalytic Routes for Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For this compound, the exploration of bio-catalytic routes for its derivatization is a burgeoning field of research.

Lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia (formerly Pseudomonas cepacia), are particularly promising. nih.govacs.org These enzymes have been successfully employed in the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis or N-acylation. nih.govnih.gov Future work could focus on using immobilized lipases to selectively acylate the amino group of one enantiomer of this compound, allowing for the separation of the (R) and (S) forms and the simultaneous creation of a new, functionalized derivative.

Transaminases represent another powerful class of enzymes for amine functionalization. While often used for the synthesis of chiral amines from ketones, they can also be employed in dynamic kinetic resolution processes to produce β-branched amino acids with high stereoselectivity. researchgate.net Research into novel transaminases that can act on the phenylpropanoate backbone could lead to the synthesis of new analogues with modified stereochemistry or the introduction of different functional groups. The development of multi-enzyme cascade reactions, where the product of one enzymatic step becomes the substrate for the next, could further expand the synthetic possibilities. nih.gov

Development of New Derivatization Strategies for Enhanced Functionality

To broaden the utility of this compound, the development of novel derivatization strategies is essential. These strategies aim to introduce new functional groups that can impart specific properties or allow for its incorporation into larger molecular architectures.

One area of opportunity lies in leveraging the primary amine for the synthesis of novel β-amino acid derivatives containing heterocyclic moieties. For example, enantioselective Mannich reactions catalyzed by chiral organocatalysts, such as squaramide cinchona alkaloids, have been used to create β-amino acid derivatives bearing a 1,3,4-thiadiazole (B1197879) group. mdpi.com Applying this one-pot synthesis approach to this compound could yield new compounds with potential therapeutic value.

Furthermore, the ester and amino functionalities provide orthogonal handles for derivatization. The tert-butyl ester can be selectively cleaved under acidic conditions, revealing a carboxylic acid that can be coupled with other molecules, such as peptides or polymers. The amine group can be modified through reactions like reductive amination, sulfonylation, or urea (B33335) formation to introduce a wide array of functional groups. Future research will likely focus on creating a diverse library of derivatives from this single chiral building block, each with tailored properties for specific applications.

Integration into Automated Synthesis Platforms

The shift towards automated synthesis and continuous-flow chemistry is revolutionizing the production of fine chemicals and pharmaceuticals. These platforms offer enhanced control over reaction parameters, improved safety, and the potential for higher throughput and scalability. Integrating the synthesis of this compound into such systems is a key opportunity for future development.

Continuous-flow microreactors have been shown to improve the efficiency of enzymatic reactions, such as the lipase-catalyzed Michael addition of amines to acrylates to form β-amino acid esters. mdpi.com This technology could be adapted for the biocatalytic resolution or synthesis of this compound, significantly reducing reaction times from hours to minutes. mdpi.com The small dimensions of microreactors facilitate better mass and heat transfer, often leading to higher yields and selectivities. mdpi.com

Moreover, multi-step syntheses of chiral intermediates for active pharmaceutical ingredients have been successfully demonstrated in continuous-flow systems. nih.gov These systems can telescope multiple reaction steps, minimizing the need for isolation and purification of intermediates. Future research could focus on designing a fully automated, multi-step flow process for the enantioselective synthesis and subsequent derivatization of this compound, enabling on-demand production of this and related compounds.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

| Scalability | Often requires re-optimization | Scaled by running for longer times |

| Safety | Large volumes of reagents | Small reaction volumes, better heat dissipation |

| Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Efficiency | Longer reaction times, potential for side reactions | Short residence times, improved mass/heat transfer |

Advanced Applications in Material Science beyond Gene Delivery

While β-amino esters are known for their role in creating poly(β-amino ester) (PBAE) polymers for gene delivery, the potential applications of this compound in material science extend far beyond this niche. google.com The unique combination of a chiral phenyl group, a reactive amine, and a cleavable ester makes it an attractive monomer for the creation of advanced functional materials.

PBAEs are a versatile class of biodegradable and pH-responsive polymers. resolvemass.canih.gov By incorporating this compound into a PBAE backbone, new materials with tailored properties can be developed for a range of biomedical applications. These could include nanoparticles for targeted drug delivery, where the polymer degrades in the acidic environment of a tumor, or scaffolds for tissue engineering that support cell growth and then safely degrade into non-toxic components. resolvemass.ca The phenyl group can enhance the mechanical properties and hydrophobicity of the resulting polymer.